molecular formula C17H16Cl2N2O2 B15014549 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide

Cat. No.: B15014549
M. Wt: 351.2 g/mol
InChI Key: HPHRMUFOLBKBQY-RGVLZGJSSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-propoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The presence of the dichlorophenyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the molecular level. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-propoxybenzohydrazide is unique due to the presence of both dichlorophenyl and propoxybenzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from similar compounds.

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-10-23-14-8-6-12(7-9-14)17(22)21-20-11-13-4-3-5-15(18)16(13)19/h3-9,11H,2,10H2,1H3,(H,21,22)/b20-11+

InChI Key

HPHRMUFOLBKBQY-RGVLZGJSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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